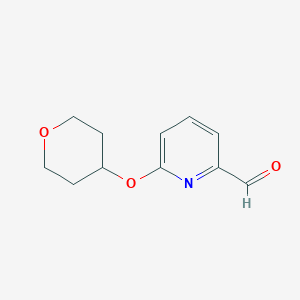

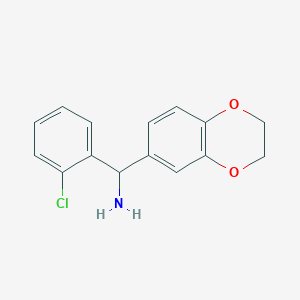

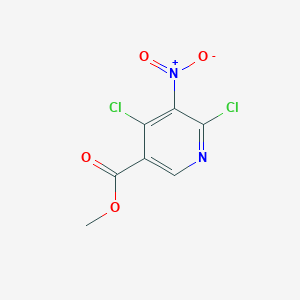

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine

Overview

Description

“(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine” is a chemical compound that has been studied for its potential antibacterial and antifungal properties . It is part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework .

Synthesis Analysis

The synthesis of similar compounds often starts with the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in the presence of an aqueous base . This yields a sulfonamide, which can then be reacted with different alkyl/aralkyl halides to afford the target compounds .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzodioxane ring and a sulfonamide group . The compounds are often characterized by their IR and 1H-NMR spectral data along with CHN analysis data .Chemical Reactions Analysis

These compounds have been found to exhibit inhibitory potential against certain enzymes . For example, some molecules exhibited moderate inhibitory potential against acetylcholinesterase .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, one compound was described as an amorphous powder with a yield of 80%, a melting point of 114-115 °C, and a molecular weight of 452 gmol-1 .Scientific Research Applications

Dopamine D2 Receptor Ligands and Neuropsychiatric Disorders

Compounds structurally related to "(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine" might be explored for their interactions with dopamine D2 receptors, given their potential pharmacophore components such as aromatic moieties and cyclic amines. The research on dopamine D2 receptor (D2R) ligands indicates their therapeutic potential in treating schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore for high D2R affinity includes aromatic and heteroaromatic lipophilic fragments, suggesting that structurally similar compounds could be of interest for developing new therapeutic agents targeting neuropsychiatric disorders (Jůza et al., 2022).

Anticancer Applications

The exploration of novel anticancer drugs with high tumor specificity and reduced toxicity to normal cells is a critical area of research. Compounds with structural features akin to "(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine" could be investigated for their potential in inducing apoptotic cell death in cancer cell lines while minimizing effects on normal cells. For instance, the study of different groups of synthesized compounds for their tumor specificity and keratinocyte toxicity highlights the importance of chemical modification to enhance therapeutic profiles (Sugita et al., 2017).

Environmental Toxicology

Investigations into the environmental impact and toxicology of compounds with chlorophenyl and benzodioxin components are relevant. For example, the toxicology and environmental presence of 2,4-D herbicides have been extensively reviewed, providing insights into the ecological risks and molecular biology aspects of similar compounds. Understanding the toxicology of structurally related herbicides can inform the safety and environmental impact of new chemical entities (Zuanazzi et al., 2020).

properties

IUPAC Name |

(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15H,7-8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOUQABLVLKBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

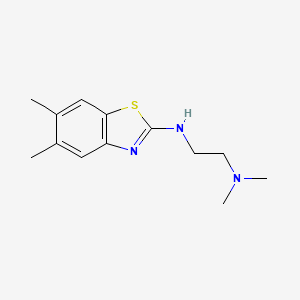

![N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1420056.png)

![tert-Butyl 1-(aminomethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1420057.png)

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)